

# Spectroscopic Profile of 2-Chlorophenyl cyclopentyl ketone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorophenyl cyclopentyl ketone

Cat. No.: B135927

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorophenyl cyclopentyl ketone**, a key intermediate in the synthesis of various organic compounds. This document details the available and predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Chlorophenyl cyclopentyl ketone**.

### Table 1: $^1\text{H}$ NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.20	m	4H	Ar-H
3.65	p	1H	CH-(C=O)
1.95 - 1.55	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -

Predicted data is based on standard chemical shift values and coupling patterns for similar structures.

**Table 2:  $^{13}\text{C}$  NMR Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
202.0	C=O
138.0	C-Cl
131.5	Ar-C
130.0	Ar-CH
129.5	Ar-CH
127.0	Ar-CH
126.5	Ar-CH
52.0	CH-(C=O)
30.5	-CH <sub>2</sub> -
26.0	-CH <sub>2</sub> -

Predicted data is based on established carbon NMR correlation tables.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	w	Ar C-H stretch
~2960, ~2870	m	Aliphatic C-H stretch
~1685	s	C=O stretch
~1590, ~1470	m	Ar C=C stretch
~750	s	C-Cl stretch

Data is based on the gas-phase IR spectrum available from the NIST WebBook.[\[1\]](#) Intensities are abbreviated as s (strong), m (medium), and w (weak).

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Possible Fragment
208/210	High	[M] <sup>+</sup> (Molecular ion)
180/182	Medium	[M-CO] <sup>+</sup>
139/141	High	[C <sub>7</sub> H <sub>4</sub> ClO] <sup>+</sup>
111/113	Medium	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
69	High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>

Data is compiled from the NIST Mass Spectrometry Data Center and PubChem.[2][3] The presence of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl) results in characteristic M and M+2 peaks.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Chlorophenyl cyclopentyl ketone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz). For <sup>1</sup>H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.[4]

### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

- Data Acquisition: Place the prepared sample in the spectrometer's sample holder and record the spectrum over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.[6]

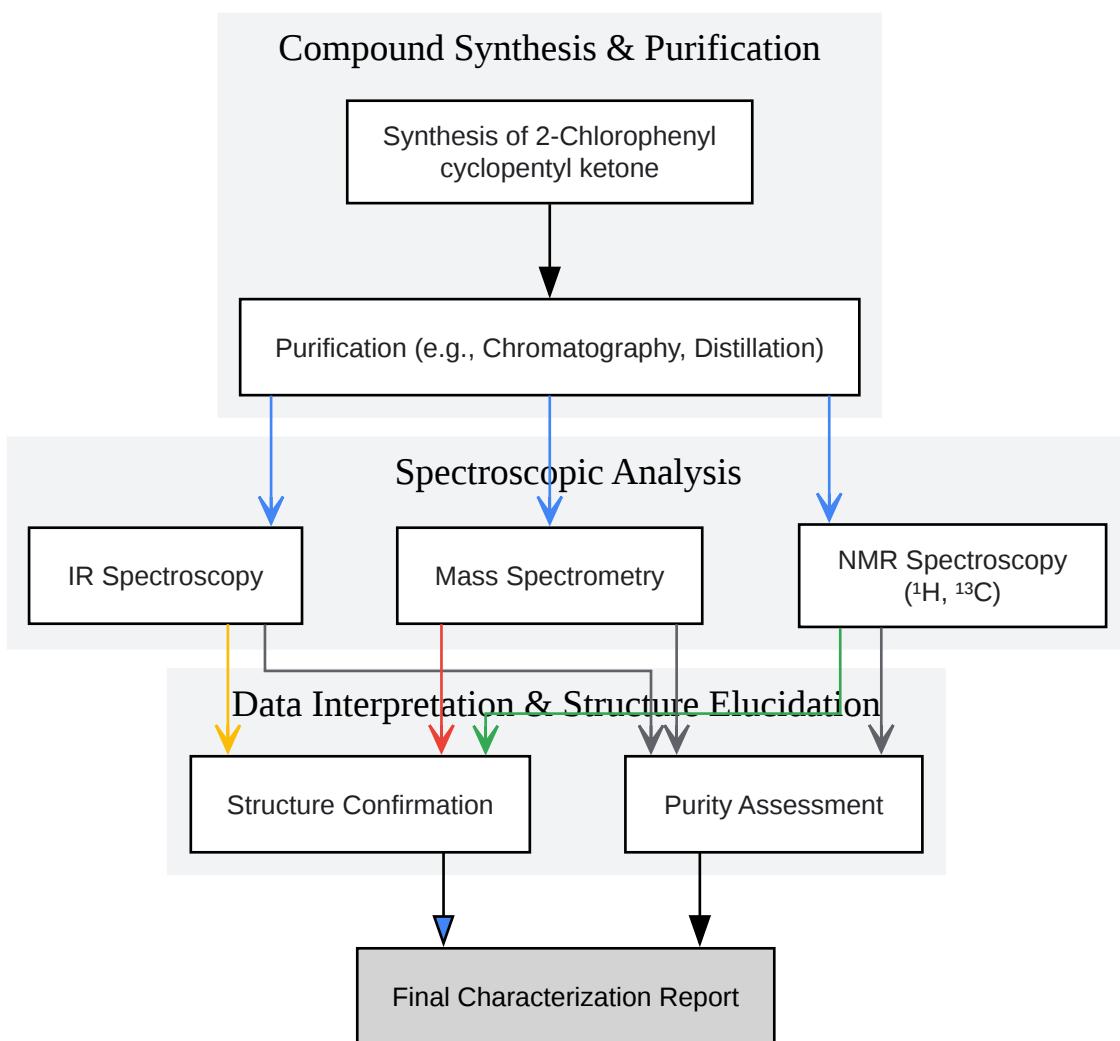
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation patterns.[7] Electrospray ionization (ESI) is often used for LC-MS.
- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.[8]

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like **2-Chlorophenyl cyclopentyl ketone**.

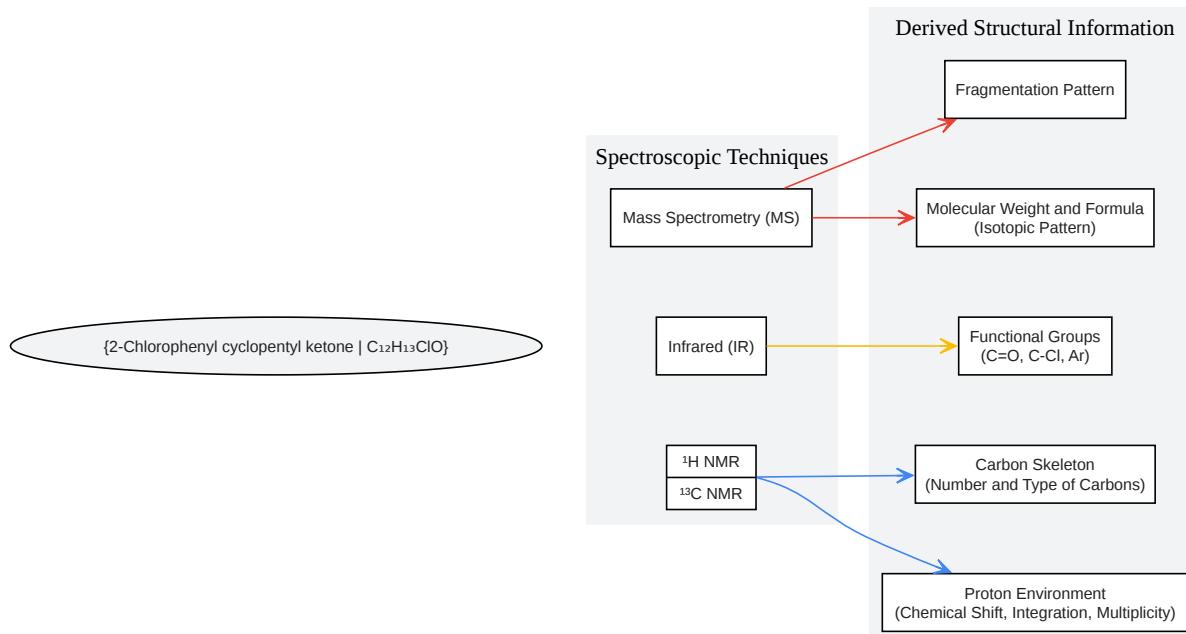


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A general workflow for compound characterization.

## Logical Relationships in Spectroscopic Data

This diagram shows the logical connections between the different spectroscopic techniques and the structural information they provide for **2-Chlorophenyl cyclopentyl ketone**.



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Information derived from different spectroscopic methods.

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